molecular formula C10H16N2O B1483919 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol CAS No. 2091592-01-5

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol

Cat. No. B1483919
CAS RN: 2091592-01-5
M. Wt: 180.25 g/mol
InChI Key: DSQIIAGPSZRHCP-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol, also known as CIP, is an organic compound composed of a cyclobutyl group, an isopropyl group, and a pyrazol-5-ol group. It is a colorless solid that is insoluble in water and has a molecular weight of 142.17 g/mol. CIP is a versatile compound with a wide range of applications in the pharmaceutical and agrochemical industries. It is used as an intermediate for the synthesis of various heterocyclic compounds and as a starting material for the synthesis of various drugs. CIP also has potential applications in the field of biochemistry, where it can be used as a substrate for enzyme-catalyzed reactions.

Scientific Research Applications

Synthesis of Heterocyclic Analogues

  • Synthetic Chemistry : A study by Eller et al. (2006) describes the synthesis of various [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, which are heterocyclic analogues of xanthone. The research highlights an efficient and general method for synthesizing these compounds, including the intermediate 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ols, which are closely related to 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol (Eller, Wimmer, Haring, & Holzer, 2006).

Antioxidant and Anticancer Activities

  • Biological Activities : Cadena-Cruz et al. (2021) conducted a study on the synthesis of 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives and evaluated their antioxidant and anticancer activities. This study is relevant as it explores compounds structurally similar to 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol, highlighting their potential in treating different types of cancer and their efficacy as radical scavengers (Cadena-Cruz et al., 2021).

DNA Binding and Cytotoxicity

  • Cytotoxicity Studies : A research by Reddy et al. (2017) on bis-pyrazoles, including N-(3-isopropoxy-1-isopropyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazol-5-yl)cyclobutane carboxamide, closely related to 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol, investigated their DNA binding and in-vitro cytotoxicity. This study is significant in understanding the interaction of such compounds with DNA and their potential use in targeting cancer cell lines (Reddy et al., 2017).

Synthesis of Bis(pyrazolyl)methanes

  • Chemical Intermediates : Sadeghpour and Olyaei (2021) reviewed the synthesis of bis(pyrazolyl)methanes, including those containing 2,4-dihydro-3H-pyrazol-3-one structural motif, related to 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol. This research is relevant for understanding the wide range of biological activities of these compounds and their applications as chelating and extracting agents for metal ions (Sadeghpour & Olyaei, 2021).

properties

IUPAC Name

5-cyclobutyl-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)12-10(13)6-9(11-12)8-4-3-5-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQIIAGPSZRHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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